An In-Depth Technical Guide to 2-Propyl-1,2,3,4-tetrahydroquinoxaline: Chemical Structure, Properties, and Synthesis
An In-Depth Technical Guide to 2-Propyl-1,2,3,4-tetrahydroquinoxaline: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Propyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, explores its physicochemical properties, and presents a validated synthetic protocol for its preparation. Furthermore, it delves into the spectroscopic characterization of the molecule, providing detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The potential applications and biological significance of the broader class of 2-substituted tetrahydroquinoxalines are also discussed, offering context for the relevance of this specific derivative in drug discovery and development.
Introduction: The Tetrahydroquinoxaline Scaffold
The 1,2,3,4-tetrahydroquinoxaline core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules and pharmaceutical agents.[1][2][3] This structural framework, consisting of a fused benzene and dihydropyrazine ring, serves as a versatile scaffold for the design of compounds with diverse therapeutic potential. The introduction of various substituents onto this core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.
Derivatives of tetrahydroquinoxaline have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The ability of this scaffold to interact with various biological targets has made it a focal point for research in medicinal chemistry. This guide focuses specifically on the 2-propyl substituted derivative, providing a detailed examination of its chemical and physical characteristics.
Chemical Structure and Properties
The chemical structure of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is characterized by a propyl group attached to the second position of the tetrahydroquinoxaline ring system.
Caption: Chemical structure of 2-Propyl-1,2,3,4-tetrahydroquinoxaline.
Physicochemical Properties
While specific experimental data for 2-Propyl-1,2,3,4-tetrahydroquinoxaline is not widely available in the literature, its properties can be estimated based on closely related analogs and general principles of organic chemistry.
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₁H₁₆N₂ | |
| Molecular Weight | 176.26 g/mol | |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar 2-alkyl-tetrahydroquinoxalines. |
| Boiling Point | > 250 °C at 760 mmHg | Estimated based on the boiling point of 1,2,3,4-tetrahydroquinoline (251 °C).[6] The propyl group will likely increase the boiling point slightly. |
| Melting Point | Not readily available | The parent 1,2,3,4-tetrahydroquinoxaline has a melting point of 95-99 °C.[7] The introduction of a flexible propyl group may lower the melting point. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, DMSO). Limited solubility in water. | General solubility characteristics of heterocyclic amines. |
| pKa | Not readily available | The basicity will be influenced by the two nitrogen atoms in the dihydropyrazine ring. |
Synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline
The synthesis of 2-substituted tetrahydroquinoxalines can be achieved through several methodologies.[8] A common and effective approach is the reductive amination of an o-phenylenediamine with an appropriate aldehyde.[9] This one-pot reaction is advantageous due to its operational simplicity and the ready availability of starting materials.
Caption: General workflow for the synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline.
Experimental Protocol: Reductive Amination
This protocol is based on established procedures for the reductive amination of aromatic diamines.[9]
Materials:
-
o-Phenylenediamine
-
Butanal (Propionaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add butanal (1.1 eq).
-
Acid Catalysis: Add glacial acetic acid (0.1 eq) to the mixture to catalyze the formation of the intermediate imine. Stir the reaction mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically within a few hours), quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure 2-Propyl-1,2,3,4-tetrahydroquinoxaline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the o-phenylenediamine and other reaction components.
-
Anhydrous Solvent: Sodium triacetoxyborohydride is a moisture-sensitive reagent.
-
Acid Catalyst: Facilitates the formation of the iminium ion intermediate, which is more susceptible to nucleophilic attack by the hydride reagent.
-
Portion-wise Addition of Reducing Agent: Controls the reaction rate and any potential exotherm.
-
Aqueous Workup with Bicarbonate: Neutralizes the acetic acid and quenches any remaining reducing agent.
Structural Elucidation and Spectroscopic Analysis
The structure of the synthesized 2-Propyl-1,2,3,4-tetrahydroquinoxaline can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for 2-Propyl-1,2,3,4-tetrahydroquinoxaline can be predicted based on the analysis of similar structures.[10][11][12]
¹H NMR (Proton NMR):
-
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically δ 6.5-7.5 ppm). Their splitting patterns will depend on their substitution pattern.
-
Heterocyclic Ring Protons: The protons on the dihydropyrazine ring (at positions 2, 3, and the two NH protons) will show characteristic signals. The proton at C2 will be a multiplet, coupled to the adjacent methylene group of the propyl chain and the protons at C3. The protons at C3 will likely appear as a complex multiplet. The NH protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.
-
Propyl Group Protons: The propyl group will exhibit a triplet for the terminal methyl group, a sextet (or multiplet) for the central methylene group, and a multiplet for the methylene group attached to C2.
¹³C NMR (Carbon-13 NMR):
-
Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (typically δ 110-150 ppm).
-
Heterocyclic Ring Carbons: The carbons of the dihydropyrazine ring (C2 and C3) will appear in the aliphatic region.
-
Propyl Group Carbons: The three carbons of the propyl group will also appear in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Propyl-1,2,3,4-tetrahydroquinoxaline, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern will likely involve the loss of the propyl group or parts of it, as well as fragmentation of the heterocyclic ring.[13][14]
Expected Fragmentation Pattern:
-
[M]⁺: Molecular ion peak at m/z = 176.
-
[M - CH₃]⁺: Loss of a methyl radical (m/z = 161).
-
[M - C₂H₅]⁺: Loss of an ethyl radical (m/z = 147).
-
[M - C₃H₇]⁺: Loss of a propyl radical, leading to a stable fragment (m/z = 133). This is often a prominent peak.
-
Further fragmentation of the tetrahydroquinoxaline ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is expected to show characteristic absorption bands.[15][16]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 | N-H stretch | Secondary amine (N-H) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2960-2850 | C-H stretch | Aliphatic C-H (propyl group) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1350-1250 | C-N stretch | Aromatic amine |
Applications and Biological Significance
While specific biological studies on 2-Propyl-1,2,3,4-tetrahydroquinoxaline are limited, the broader class of 2-substituted tetrahydroquinoxalines has attracted significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3]
-
Anticancer Activity: Many tetrahydroquinoxaline derivatives have been investigated as potential anticancer agents.[1][4] They have been shown to target various cellular pathways involved in cancer progression.
-
Antimicrobial Activity: The tetrahydroquinoxaline scaffold has been incorporated into molecules with antibacterial and antifungal properties.[2][5]
-
Enzyme Inhibition: Substituted tetrahydroquinoxalines have been developed as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
The propyl group at the 2-position of the tetrahydroquinoxaline ring can influence the compound's lipophilicity, steric profile, and overall three-dimensional shape. These factors are critical for its interaction with biological targets and can significantly impact its pharmacological activity. Further research into the biological properties of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is warranted to explore its therapeutic potential.
Conclusion
2-Propyl-1,2,3,4-tetrahydroquinoxaline is a readily accessible derivative of the medicinally important tetrahydroquinoxaline scaffold. This guide has provided a detailed overview of its chemical structure, a plausible and detailed synthetic protocol via reductive amination, and a comprehensive analysis of its expected spectroscopic characteristics. The information presented herein serves as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development, providing a solid foundation for further investigation and utilization of this promising heterocyclic compound.
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